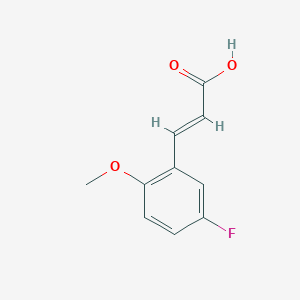

5-Fluoro-2-methoxycinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

157518-45-1 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

WWZPWGXNJORULY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Fluoro 2 Methoxycinnamic Acid

Established Synthetic Routes and Reaction Pathways for Cinnamic Acid Derivatives

The creation of the carbon-carbon double bond in cinnamic acids is a cornerstone of their synthesis. Various methods have been developed, with the Knoevenagel condensation being a classical and widely used approach.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a well-established method for synthesizing cinnamic acids and their derivatives. rsc.orgbepls.com This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.orgbepls.com Traditionally, pyridine (B92270) has been used as both a solvent and a base, often in conjunction with a catalyst like piperidine. rsc.orgchemicalbook.com However, due to the carcinogenic nature of pyridine, greener alternatives are being explored, such as using aliphatic tertiary amines like triethylamine (B128534) in toluene. rsc.org

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of the α,β-unsaturated cinnamic acid. rsc.org The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the reaction rate and yield. mdpi.com For instance, higher temperatures can sometimes lead to decarboxylation of the intermediate diacid, directly yielding the cinnamic acid. mdpi.com

While specific examples detailing the synthesis of 5-Fluoro-2-methoxycinnamic acid via Knoevenagel condensation are not prevalent in the provided search results, the general applicability of this method to a wide variety of substituted benzaldehydes suggests its feasibility. chemicalbook.comnih.gov The synthesis would presumably start from 5-fluoro-2-methoxybenzaldehyde (B106407) and malonic acid.

| Reaction | Reactants | Catalyst/Base | Solvent | Key Features |

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Piperidine/Pyridine or Triethylamine | Pyridine or Toluene | Forms α,β-unsaturated carboxylic acids. Greener alternatives to pyridine are being developed. rsc.orgchemicalbook.com |

| Doebner Variation | Aromatic Aldehyde, Malonic Acid | Pyridine and Piperidine | Ethanol | A variation of the Knoevenagel condensation. bepls.com |

Organometallic Catalysis in Cinnamic Acid Synthesis

Organometallic catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, which are central to the synthesis of cinnamic acid and its derivatives. While direct synthesis of this compound using these methods is not explicitly detailed in the provided search results, related transformations highlight the potential of this approach.

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used to form the styrenyl backbone of cinnamic acids. This would typically involve the reaction of an aryl halide (e.g., a fluorinated methoxybromobenzene) with an acrylic acid derivative. Another relevant application of organometallic catalysis is in the activation of C-H bonds. Iridium/copper co-catalyzed oxidative C-H/O-H annulation of benzoic acids with ketones has been used to synthesize phthalides, which are structurally related to cinnamic acid derivatives. ossila.com

Furthermore, the use of fluoride (B91410) as an activator for transition metal catalysts has been shown to significantly enhance their activity in various reactions, including those that could be adapted for cinnamic acid synthesis. rug.nl This strategy has been successfully applied to reactions catalyzed by complexes of different metals, demonstrating its broad potential. rug.nl

| Catalytic System | Reaction Type | Key Features | Potential Relevance |

| Palladium Catalysis | Heck Reaction | Forms C-C bonds between aryl halides and alkenes. | Synthesis of the cinnamic acid backbone. |

| Iridium/Copper Catalysis | Oxidative C-H/O-H Annulation | Forms heterocyclic structures from benzoic acids. ossila.com | Synthesis of related cyclic analogues. |

| Fluoride-Activated Transition Metals | Various | Enhanced catalytic activity. rug.nl | Potentially applicable to various steps in cinnamic acid synthesis. |

Functionalization and Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the synthesis of various derivatives with potentially altered biological or material properties.

O-Acylation and Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a classic method for preparing esters of cinnamic acid. sapub.org This method has been used to synthesize a variety of cinnamate (B1238496) esters by reacting trans-cinnamic acid with different alcohols. sapub.org

Alternative methods for esterification include using coupling reagents to activate the carboxylic acid. For example, various reagents can facilitate the formation of esters under mild conditions. organic-chemistry.org Solventless esterification of p-methoxycinnamic acid with glycerol (B35011) has been achieved using a solid sulfonic acid mesoporous catalyst, highlighting a greener approach to ester synthesis. manchester.ac.uk

| Reaction | Reagents | Catalyst | Key Features |

| Fischer Esterification | Carboxylic Acid, Alcohol | Sulfuric Acid | Reversible reaction, often requiring removal of water to drive to completion. sapub.org |

| Solventless Esterification | p-Methoxycinnamic Acid, Glycerol | Sulfonic Acid Mesoporous Solid | Environmentally friendly approach, avoiding the use of organic solvents. manchester.ac.uk |

| Coupling Agent-Mediated Esterification | Carboxylic Acid, Alcohol, Coupling Agent | Various | Can be performed under mild conditions with high yields. organic-chemistry.org |

N-Acylation and Amidation Reactions

The carboxylic acid group of this compound can be converted to an amide through N-acylation reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent, followed by reaction with an amine.

The synthesis of benzamide (B126) derivatives from related benzoic acids has been reported in the context of developing HIV-1 integrase inhibitors. ossila.com This indicates that the amidation of cinnamic acid derivatives is a viable and important transformation for creating biologically active molecules. The general procedure involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). organic-chemistry.org

Chemo-Enzymatic Synthesis and Biocatalytic Modifications

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov Enzymes, such as lipases, can be used as biocatalysts for the esterification of cinnamic acid and its derivatives, often with high selectivity and under mild reaction conditions. medcraveonline.com

For example, Novozym 435, an immobilized lipase, has been used to catalyze the esterification of cinnamic acid with various alcohols. medcraveonline.com The use of enzymes can be particularly advantageous when dealing with sensitive substrates or when specific stereoselectivity is required. Chemo-enzymatic approaches have been utilized in the synthesis of various biologically active compounds and offer a sustainable alternative to purely chemical methods. nih.govjst.go.jp

| Enzyme | Reaction Type | Substrates | Key Features |

| Lipases (e.g., Novozym 435) | Esterification | Cinnamic Acid, Alcohols | High selectivity, mild reaction conditions, environmentally friendly. medcraveonline.com |

Modifications of the Aromatic Ring and Aliphatic Chain

The reactivity of this compound is characterized by the distinct functionalities present: the electron-rich aromatic ring, the reactive carbon-carbon double bond, and the carboxylic acid group. These sites offer opportunities for a variety of chemical modifications.

The orientation of incoming electrophiles onto the benzene (B151609) ring of this compound is governed by the directing effects of the existing methoxy (B1213986) (-OCH₃) and fluoro (-F) groups. The methoxy group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen into the aromatic π-system. organicchemistrytutor.comyoutube.com This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

In this compound, the methoxy group is at position 2 and the fluorine at position 5. The cinnamoyl group at position 1 is a deactivating group and a meta-director. Considering the combined effects, the positions on the aromatic ring available for substitution are C3, C4, and C6.

The powerful activating and ortho, para-directing effect of the methoxy group at C2 will strongly direct incoming electrophiles to the C3 (ortho) and C6 (para) positions. The fluorine atom at C5, also an ortho, para-director, will reinforce the direction to the C6 position (ortho to F) and also direct to the C4 position (para to F). The deactivating cinnamoyl group at C1 will direct to the C3 and C5 positions (meta).

Therefore, the anticipated order of reactivity for electrophilic aromatic substitution on this compound is expected to be predominantly at the C6 position, which is activated by both the methoxy and fluoro groups. The C3 and C4 positions would be the next most likely sites of substitution, with the exact regioselectivity depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C3 | ortho to -OCH₃ (activating), meta to -F, meta to cinnamoyl (deactivating) | Possible, but likely minor product |

| C4 | meta to -OCH₃, para to -F (activating), ortho to cinnamoyl (deactivating) | Possible, influenced by the fluorine director effect |

| C6 | para to -OCH₃ (strongly activating), ortho to -F (activating) | Major product |

The carbon-carbon double bond in the acrylic acid side chain of this compound is a key site for various stereoselective transformations, including hydrogenation and dihydroxylation.

Stereoselective Hydrogenation:

The reduction of the olefinic bond to a single bond can be achieved with high stereoselectivity using catalytic hydrogenation. For cinnamic acid derivatives, catalysts such as palladium on carbon (Pd/C) are commonly employed. The hydrogenation typically occurs in a cis-manner, where both hydrogen atoms add to the same face of the double bond. rsc.org The use of chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands like (R)-BINAP, can facilitate asymmetric hydrogenation, leading to the formation of one enantiomer of the corresponding propanoic acid in excess. rsc.org For instance, nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has been shown to produce chiral phenylalanine derivatives with high yields and enantioselectivities. rsc.org Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium catalyst, offers a milder and often safer alternative to using pressurized hydrogen gas for the selective reduction of the C=C bond, leaving the carboxylic acid group intact. chemmethod.comresearchgate.net

Stereoselective Dihydroxylation:

The olefinic bond can be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity. buchler-gmbh.comwikipedia.orgorganic-chemistry.orgmdpi.com This reaction utilizes osmium tetroxide (OsO₄) as the oxidizing agent in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand determines which face of the double bond is hydroxylated, leading to the preferential formation of one of the two possible enantiomeric diols. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the catalyst, chiral ligand, and a re-oxidant, simplifying the experimental procedure. buchler-gmbh.commdpi.com Asymmetric epoxidation of cinnamic acid derivatives can also be achieved using chiral dioxiranes, providing an alternative route to chiral diols after subsequent ring-opening. researchgate.net

Table 2: Overview of Stereoselective Transformations of the Olefinic Bond

| Transformation | Reagents and Conditions | Stereochemical Outcome |

| Hydrogenation | H₂, Pd/C | cis-Addition of hydrogen |

| Asymmetric Hydrogenation | H₂, Chiral Rh or Ni catalyst (e.g., with BINAP) | Enantioselective formation of one enantiomer |

| Transfer Hydrogenation | Formic acid, Rhodium catalyst | Selective reduction of C=C bond |

| Asymmetric Dihydroxylation | OsO₄, Chiral ligand (e.g., (DHQ)₂PHAL), Re-oxidant | Enantioselective formation of a vicinal diol |

| Asymmetric Epoxidation | Chiral ketone, Oxone® | Enantioselective formation of an epoxide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several established methods for synthesizing cinnamic acids can be adapted to be "greener" for the production of this compound.

A primary starting material for the synthesis of this compound is 5-fluoro-2-methoxybenzaldehyde. sigmaaldrich.comcymitquimica.comsigmaaldrich.commedchemexpress.com The synthesis of the target molecule can then proceed via condensation reactions.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde (5-fluoro-2-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. bepls.combeilstein-journals.orgrsc.orgresearchgate.net Traditional protocols often use volatile and toxic organic solvents like pyridine. rsc.org Greener alternatives focus on using more environmentally friendly solvents or even solvent-free conditions. For example, performing the reaction in water or using a biodegradable deep eutectic solvent (DES) based on choline (B1196258) chloride and urea (B33335) can significantly improve the environmental profile of the synthesis. rsc.orgrsc.org Mechanochemical methods, where the reaction is carried out by grinding the solid reactants together, often without any solvent, also represent a green approach. beilstein-journals.orgresearchgate.net

Perkin Reaction:

The Perkin reaction utilizes the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to form an α,β-unsaturated carboxylic acid. byjus.com For the synthesis of this compound, this would involve reacting 5-fluoro-2-methoxybenzaldehyde with acetic anhydride and sodium acetate. While effective, this reaction often requires high temperatures. The use of deep eutectic solvents has been shown to allow the Perkin reaction to proceed under milder conditions and without the need for an additional catalyst, making it a more energy-efficient and greener process. rsc.org

Biocatalysis:

Biocatalytic methods offer a highly sustainable route to cinnamic acid derivatives. Enzymes such as phenylalanine ammonia-lyase (PAL) can catalyze the deamination of phenylalanine to form cinnamic acid. While direct synthesis of this compound via this method from a custom amino acid precursor is challenging, engineered enzymes and whole-cell biocatalysts are being developed for the synthesis of various substituted cinnamic acids. nih.govwikipedia.org For instance, engineered Corynebacterium glutamicum has been used for the bioconversion of trans-cinnamic acid into cinnamaldehyde, demonstrating the potential for biocatalytic transformations in this chemical space. acs.orgnih.gov

Table 3: Green Chemistry Strategies for Cinnamic Acid Synthesis

| Synthetic Method | Conventional Approach | Green Alternative |

| Knoevenagel Condensation | Pyridine as solvent and catalyst | Water as solvent, deep eutectic solvents, mechanochemistry (solvent-free) beilstein-journals.orgrsc.orgrsc.org |

| Perkin Reaction | High temperatures, organic solvents | Deep eutectic solvents, milder reaction conditions rsc.org |

| General | Use of hazardous reagents and solvents | Biocatalysis, use of renewable starting materials, atom-economical reactions |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 Fluoro 2 Methoxycinnamic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For 5-Fluoro-2-methoxycinnamic acid, ¹H NMR would reveal distinct signals for the aromatic protons, the vinyl protons of the acrylic acid side chain, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and methoxy substituents on the phenyl ring. The fluorine atom, being highly electronegative, would cause a downfield shift for nearby protons, while the methoxy group would have an opposing, shielding effect. Coupling constants (J-values) between adjacent protons would establish their connectivity.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct resonance. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically δ 165-170 ppm), while the aromatic and vinylic carbons would resonate in the δ 110-160 ppm range. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling (¹JCF), a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds (Note: These are estimated values based on data from similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

| Carboxyl (COOH) | ~12.0-13.0 (s, 1H) | ~167.0 | HMBC to vinyl protons |

| Vinylic α-CH | ~6.4 (d, 1H) | ~120.0 | COSY to β-CH; HMBC to COOH, C-1 |

| Vinylic β-CH | ~7.7 (d, 1H) | ~143.0 | COSY to α-CH; HMBC to C-1, C-6 |

| Methoxy (OCH₃) | ~3.9 (s, 3H) | ~56.0 | HMBC to C-2 |

| Aromatic C-1 | - | ~125.0 | HMBC from vinyl protons |

| Aromatic C-2 | - | ~158.0 (d, JCF) | HMBC from OCH₃ |

| Aromatic C-3 | ~7.2 (dd, 1H) | ~115.0 (d, JCF) | COSY to H-4 |

| Aromatic C-4 | ~7.1 (td, 1H) | ~118.0 (d, JCF) | COSY to H-3, H-6 |

| Aromatic C-5 | - | ~159.0 (d, ¹JCF) | Direct C-F bond |

| Aromatic C-6 | ~7.5 (dd, 1H) | ~128.0 | COSY to H-4 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assembling the molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show a cross-peak between the two vinylic protons (α-CH and β-CH), confirming their direct coupling. It would also map the coupling network among the protons on the aromatic ring, helping to assign their relative positions. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy proton signal to the methoxy carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key HMBC correlations would include signals from the vinylic protons to the aromatic C-1 carbon, and from the methoxy protons to the aromatic C-2 carbon, confirming the substitution pattern. science.govresearchgate.net

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid states. This is particularly valuable for studying polymorphism—the ability of a compound to exist in different crystal forms—which can affect physical properties. For this compound, ssNMR could be used to characterize its crystalline packing and identify the presence of different polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra, where subtle differences in chemical shifts can indicate different packing environments or conformations in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Vibrational Analysis

FTIR Spectroscopy : In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the conjugated acid. The C=C stretching of the alkene and aromatic ring would appear in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the C-F stretching would also produce characteristic bands. nih.govnih.gov

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. spectroscopyonline.com The symmetric vibrations of the C=C double bond and the aromatic ring would be expected to produce strong signals in the Raman spectrum. nih.gov The complementary nature of FTIR and Raman allows for a more complete vibrational analysis. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | FTIR |

| Carbonyl | C=O stretch | 1680-1700 | FTIR (strong) |

| Alkene | C=C stretch | 1625-1640 | FTIR, Raman (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 | FTIR, Raman |

| Methoxy Group | C-O stretch | 1240-1260 (asym), 1020-1040 (sym) | FTIR |

| Fluoroaromatic | C-F stretch | 1100-1250 | FTIR |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (Molecular Weight: 196.17 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₀H₉FO₃. In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 196. Subsequent fragmentation would likely proceed through several key pathways:

Loss of a hydroxyl radical (·OH) to give a fragment at m/z 179.

Loss of the entire carboxyl group (·COOH) to give a fragment at m/z 151.

Decarboxylation (loss of CO₂) from the molecular ion to yield a fragment at m/z 152.

Loss of a methyl radical (·CH₃) from the methoxy group, leading to a fragment at m/z 181, followed by loss of carbon monoxide (CO) to give m/z 153.

Analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise location of each atom in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous data on:

Molecular Conformation : The dihedral angles defining the orientation of the phenyl ring relative to the acrylic acid side chain.

Bond Lengths and Angles : Precise measurements that reflect the electronic nature of the molecule.

Crystal Packing : The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking of the aromatic rings. iucr.org

Since the trans isomer is generally more stable for cinnamic acids, crystallography would confirm this configuration. thepharmajournal.com While this compound itself is achiral, this technique is invaluable for determining the absolute stereochemistry of chiral derivatives.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.orgnih.gov this compound is achiral and therefore would not show a CD or ORD spectrum.

However, if chiral analogues or derivatives were synthesized—for example, by introducing a chiral center into the molecule or by forming a complex with a chiral host—these techniques would be essential for their stereochemical analysis. nih.govcapes.gov.br

ORD measures the change in optical rotation as a function of wavelength. youtube.com Anomalous curves, known as the Cotton effect, appear at wavelengths where the molecule absorbs light and can be used to assign the configuration of stereocenters. rsc.org

CD measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the secondary structure of macromolecules and the absolute configuration of small chiral molecules. rsc.org

For chiral derivatives of this compound, the sign and intensity of the Cotton effect in ORD/CD spectra, particularly those associated with the electronic transitions of the cinnamoyl chromophore, could be used to determine their absolute configuration.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methoxycinnamic Acid

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For instance, a DFT study on trans-4-methoxycinnamic acid revealed a HOMO-LUMO energy gap of 4.2885 eV, indicating a stable structure with delocalized π-electrons. rsisinternational.org For 5-Fluoro-2-methoxycinnamic acid, the presence of an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the phenyl ring would influence the energies of the HOMO and LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. While specific values for this compound require dedicated calculations, the theoretical framework is well-established. rsisinternational.org

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Values)

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.01 |

Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the oxygen atoms of the carboxylic acid and methoxy groups, as well as the fluorine atom, would be expected to exhibit negative electrostatic potential due to their high electronegativity. The hydrogen atom of the carboxylic acid and the protons on the aromatic ring would likely show positive potential. An MEP analysis of 5-fluorouracil (B62378), for instance, shows negative potentials around the oxygen atoms, indicating their suitability for nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular and intermolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent.

The presence of rotatable bonds in this compound, specifically around the acrylic acid side chain and the methoxy group, allows for the existence of multiple conformers. A systematic conformational search, often performed using computational algorithms, can identify the various low-energy conformations of the molecule. frontiersin.org Subsequent MD simulations can then be used to study the dynamic transitions between these conformers and their relative stabilities. For example, a DFT study on cinnamic acid identified its most stable conformers, which were then used for further spectroscopic analysis. scielo.org.mx

Table 2: Potential Torsional Angles for Conformational Analysis

| Torsion | Description |

| O=C-C=C | Rotation around the single bond of the acrylic acid moiety |

| C-C-O-C | Rotation of the methoxy group |

| Ar-C=C-C | Rotation around the bond connecting the phenyl ring and the acrylic acid side chain |

Note: This table lists the key rotatable bonds that would be investigated in a conformational analysis of this compound.

Furthermore, MD simulations can be employed to study the interaction of this compound in a more complex, biologically relevant environment, such as in the presence of a protein or a lipid bilayer. Such simulations are crucial for understanding the molecular basis of a compound's biological activity. Studies on other cinnamic acid derivatives have utilized MD simulations to investigate their binding stability with protein targets. scielo.org.mx

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)4.4. QTAIM (Quantum Theory of Atoms in Molecules) Analysis for Non-Covalent Interactions

Without access to peer-reviewed studies that have performed these specific computational analyses on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and citation.

Should such research be published and become accessible in the future, it would be possible to fulfill this request.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methoxycinnamic Acid Analogues

Influence of Substituents on Biological Potency and Selectivity

The nature, position, and combination of substituents on the cinnamic acid scaffold are critical determinants of its biological activity. researchgate.netmdpi.com Modifications to the phenyl ring and the acrylic acid side chain can profoundly impact a compound's ability to interact with biological targets, thereby influencing its potency and selectivity. researchgate.net

Positional Isomer Effects (Fluoro and Methoxy (B1213986) Group Placement)

The placement of fluoro and methoxy groups on the phenyl ring of cinnamic acid derivatives significantly affects their biological activity. The electron-withdrawing nature of fluorine and the electron-donating and steric properties of the methoxy group can alter the molecule's electronic distribution and conformation, thereby influencing its interaction with target receptors. nih.gov

Studies on halogen-substituted cinnamic acid derivatives have revealed that the position of the halogen substituent has a marked effect on bioactivity and selectivity. For instance, in a series of cinnamic acid derivatives with a tertiary amine side chain designed as cholinesterase inhibitors, para-substituted fluoro or chloro compounds exhibited potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). Conversely, ortho-substituted analogues demonstrated the opposite effect, showing higher selectivity for BChE. nih.gov This highlights the critical role of substituent position in determining the selectivity of these compounds for different but related biological targets.

Similarly, the position of methoxy groups is a key factor in the biological potential of cinnamic acid derivatives. nih.gov Research has shown that the presence of methoxy groups at specific positions can enhance the inhibitory activity of certain compounds. researchgate.net For example, studies on the hepatoprotective properties of methoxylated cinnamic acid derivatives have indicated that compounds with a methoxy group in the para position exhibit significant activity. nih.gov The interplay between the electronic effects and steric hindrance of the methoxy group at different positions on the aromatic ring likely governs the observed differences in biological efficacy.

The following table summarizes the influence of substituent position on the biological activity of selected cinnamic acid analogues.

| Compound/Analogues | Substituent Position | Biological Target/Activity | Observed Effect |

|---|---|---|---|

| Cinnamic acid derivatives with tertiary amine side chain | para-Fluoro/Chloro | Acetylcholinesterase (AChE) Inhibition | Potent activity against AChE, poor against BChE |

| Cinnamic acid derivatives with tertiary amine side chain | ortho-Fluoro/Chloro | Butyrylcholinesterase (BChE) Inhibition | Potent activity against BChE, poor against AChE |

| Methoxylated cinnamic acid derivatives | para-Methoxy | Hepatoprotective Activity | Significant hepatoprotective effects |

| Chloro-substituted cinnamic acid | para-Chloro | Antibacterial Activity | More active than ortho-substituted isomer |

Impact of Side Chain Modifications

Modifications to the acrylic acid side chain of cinnamic acid, including the carboxylic acid function and the double bond, are crucial for modulating biological activity. nih.gov The conversion of the carboxylic acid to esters or amides is a common strategy to alter the physicochemical properties of the parent compound, such as lipophilicity and membrane permeability, which in turn can enhance its therapeutic potential. researchgate.netnih.gov

The esterification of cinnamic acid has been shown to yield derivatives with significant antimicrobial activity. researchgate.netnih.gov For instance, isobutyl cinnamate (B1238496) has demonstrated notable biological effects. researchgate.net The length and branching of the alkyl chain in these esters can greatly influence their activity, with steric hindrance near the ester group sometimes leading to a decrease in potency. mdpi.com The transformation of the carbonyl group in the ester to a methylene (B1212753) group has been observed to cause a notable reduction in activity, underscoring the importance of this functional group. mdpi.com

Similarly, the synthesis of cinnamic acid amides has produced compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The nature of the substituent on the amide nitrogen can significantly impact the compound's efficacy.

Saturation of the double bond in the acrylic acid side chain can also have a profound effect on biological activity. For example, hydrogenation of the double bond has been shown to abolish the inhibitory effect of certain cinnamic acid derivatives on neutrophil chemiluminescence, and in some cases, even enhance it. fip.org This indicates that the conjugated system formed by the phenyl ring, the double bond, and the carboxylic acid group is essential for certain biological activities.

The table below provides examples of how side chain modifications affect the biological activity of cinnamic acid derivatives.

| Side Chain Modification | Resulting Derivative | Biological Activity | Key Finding |

|---|---|---|---|

| Esterification | Cinnamic acid esters | Antimicrobial | Alkyl chain length and branching influence activity. mdpi.com |

| Amidation | Cinnamic acid amides | Antimicrobial, Anticancer | Substituents on the amide nitrogen are critical for efficacy. nih.gov |

| Saturation of double bond | Dihydrocinnamic acid derivatives | Modulation of neutrophil chemiluminescence | The conjugated double bond is vital for some biological effects. fip.org |

| Conversion of ester to thiol ester | Thiol ester derivatives | General biological activity | Activity decreased compared to the corresponding ester. mdpi.com |

Rational Design of Derivatives Based on SAR Insights

The insights gained from structure-activity relationship studies are instrumental in the rational design of novel cinnamic acid derivatives with improved therapeutic properties. By understanding which structural features are crucial for biological activity, medicinal chemists can strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. rsdjournal.org

For example, the knowledge that certain substituents on the phenyl ring or modifications to the side chain can increase a compound's efficacy allows for a targeted approach to drug design. If SAR studies indicate that a para-substituted halogen enhances activity against a particular target, new analogues can be synthesized with different halogens or other electron-withdrawing groups at that position to optimize the interaction with the receptor. nih.gov

The development of hybrid molecules, where a cinnamic acid moiety is combined with another pharmacophore, is another example of rational design. This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects.

Furthermore, computational tools such as molecular docking can be used in conjunction with SAR data to visualize how a designed molecule might bind to its target protein. This allows for the in silico screening of virtual compounds before their synthesis, saving time and resources. The enhanced understanding of the interactions between the ligand and the receptor provides valuable information for the rational design of new drugs with improved binding affinity and, consequently, enhanced biological efficacy. wipo.int

Receptor-Ligand Interactions and Molecular Docking Studies with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique provides valuable insights into the binding modes and interactions of 5-Fluoro-2-methoxycinnamic acid analogues with their biological targets at a molecular level. By understanding these interactions, researchers can rationalize the observed structure-activity relationships and design more potent and selective inhibitors.

For instance, molecular docking studies of ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its analogues with the epidermal growth factor receptor (EGFR), a target in cancer therapy, have revealed key interactions that contribute to their inhibitory activity. fip.orgfip.org These studies have shown that the compounds can fit into the ATP-binding site of the receptor, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, a methyl substitution at the benzoyloxy group of a 3-methoxycinnamic acid derivative was found to increase hydrophobic π-alkyl, π-π, and alkyl interactions with amino acids in the EGFR binding pocket, leading to a lower binding free energy and a smaller inhibition constant (Ki), which suggests greater inhibitory potential. fip.org

In another study, the molecular interaction of ferulic acid with various breast cancer cell line (MCF-7) receptors was investigated. The docking results indicated that ferulic acid could interact with all the tested receptors, with the most favorable interaction observed with the estrogen receptor alpha (PDB ID: 2IOG), involving multiple hydrophobic and polar hydrogen bonds. nih.govnih.gov

The following table presents data from molecular docking studies of various cinnamic acid analogues with their respective biological targets.

| Compound/Analogue | Biological Target (PDB ID) | Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | EGFR (3W33) | -8.81 | Involved in hydrophobic π-alkyl, π-π, and alkyl interactions. fip.org |

| Ferulic acid | EGFR (3W33) | -7.10 | Not specified |

| Ferulic acid | Estrogen Receptor Alpha (2IOG) | -6.96 | Involved in 12 hydrophobic and 4 polar hydrogen interactions. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By identifying the physicochemical properties that are most influential on a compound's efficacy, QSAR models can be used to predict the activity of newly designed molecules and to guide the optimization of lead compounds.

Several QSAR studies have been conducted on cinnamic acid derivatives to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed biological data.

For example, a QSAR study on a series of cinnamic acid esters, amides, and substituted derivatives investigated their antimicrobial activity. nih.gov The resulting models showed that the activity against Escherichia coli and Candida albicans was significantly influenced by specific physicochemical parameters. The development of such models can help in the design of more effective antimicrobial agents.

Another QSAR study focused on sigmacidins, a class of benzoic acid derivatives with antimicrobial activity against Streptococci, which share structural similarities with cinnamic acids. The 2D QSAR model revealed that the antimicrobial activity was correlated with properties such as the logarithm of the partition coefficient (ALogP), the number of hydrogen bond acceptors (HBA), the molecular polar surface area, and the energy of the lowest unoccupied molecular orbital (LUMO). mdpi.com The 3D QSAR model further highlighted the importance of steric and hydrophobic properties of the substituents on the benzene (B151609) ring. mdpi.com

The table below outlines the parameters used in a representative QSAR model for antimicrobial cinnamic acid derivatives.

| QSAR Model Type | Biological Activity | Key Physicochemical Descriptors | Implication for Rational Design |

|---|---|---|---|

| 2D QSAR | Antimicrobial (against Streptococci) | ALogP, HBA, Molecular Polar Surface Area, LUMO Eigenvalue | Increasing ALogP, polar surface area, and LUMO eigenvalue may improve activity. mdpi.com |

| 3D QSAR | Antimicrobial (against Streptococci) | Steric and Hydrophobic Fields | Highlights the importance of steric and hydrophobic properties of substituents for activity. mdpi.com |

| Multiple Linear Regression | Antimicrobial (against E. coli and C. albicans) | Various physicochemical parameters | Identifies structural features sensitive to antimicrobial activity. nih.gov |

Metabolism and Pharmacokinetic Studies Non Human Biological Systems of 5 Fluoro 2 Methoxycinnamic Acid

Metabolic Pathways and Biotransformation in Isolated Enzyme Systems and Animal Models

The metabolic fate of 5-Fluoro-2-methoxycinnamic acid in the body is expected to be governed by enzymatic processes that modify its structure, facilitating its eventual elimination. Based on extensive research on other cinnamic acid derivatives, several key biotransformation reactions are anticipated in isolated enzyme systems and animal models, such as rats and mice.

The primary metabolic routes for cinnamic acids involve modifications of both the acrylic acid side chain and the phenyl ring. The acrylic side chain is susceptible to β-oxidation, a process that shortens the chain, leading to the formation of benzoic acid derivatives. These derivatives can then undergo conjugation with glycine (B1666218) to form hippuric acid, a major urinary metabolite for many cinnamic acids. nih.gov

Furthermore, the methoxy (B1213986) group on the phenyl ring may be subject to O-demethylation, yielding a hydroxyl group. This newly formed hydroxyl group, along with the existing carboxyl group, can then undergo phase II conjugation reactions. These reactions, including glucuronidation and sulfation, increase the water solubility of the compound, thereby aiding its excretion.

The presence of a fluorine atom on the phenyl ring is a significant structural feature. While halogenation can sometimes resist metabolic breakdown, the aromatic ring may still be susceptible to hydroxylation at other positions, catalyzed by cytochrome P450 enzymes. The position of the fluorine atom at the 5-position may influence the regioselectivity of these hydroxylation reactions.

Table 1: Predicted Metabolic Pathways of this compound Based on Analogous Compounds

| Metabolic Reaction | Predicted Metabolite(s) | Enzyme System(s) Involved (Inferred) |

| β-Oxidation of the acrylic acid side chain | 5-Fluoro-2-methoxybenzoic acid | Mitochondrial and/or peroxisomal enzymes |

| Conjugation of the resulting benzoic acid | 5-Fluoro-2-methoxyhippuric acid | Acyl-CoA synthetase, Glycine N-acyltransferase |

| O-Demethylation of the methoxy group | 5-Fluoro-2-hydroxycinnamic acid | Cytochrome P450 (CYP) enzymes |

| Glucuronidation | This compound glucuronide, 5-Fluoro-2-hydroxycinnamic acid glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | 5-Fluoro-2-hydroxycinnamic acid sulfate (B86663) | Sulfotransferases (SULTs) |

| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 (CYP) enzymes |

This table is illustrative and based on the metabolism of other cinnamic acid derivatives. The actual metabolites of this compound need to be confirmed by specific studies.

Intestinal Absorption and Systemic Distribution in Preclinical Models

The journey of this compound through the body begins with its absorption from the gastrointestinal tract. Studies on related phenolic acids, such as ferulic acid, indicate that absorption can occur throughout the gastrointestinal tract, including the stomach and small intestine. nih.gov The acidic nature of the carboxylic acid group suggests that the non-ionized form, which is more prevalent in the acidic environment of the stomach, may be readily absorbed.

The presence of both a methoxy and a fluoro group is expected to increase the lipophilicity of the molecule compared to unsubstituted cinnamic acid. This enhanced lipophilicity could potentially facilitate its passage across the intestinal epithelium via passive diffusion. However, carrier-mediated transport systems, which are known to be involved in the uptake of other phenolic acids, may also play a role.

Once absorbed, this compound would enter the portal circulation and undergo first-pass metabolism in the liver. The extent of this initial metabolism will significantly impact its systemic bioavailability. Following its passage through the liver, the compound and its metabolites would be distributed throughout the body via the systemic circulation. The distribution to various tissues would be influenced by factors such as its binding to plasma proteins and its ability to cross cell membranes.

Factors Influencing Metabolic Stability and Bioavailability (Mechanistic Focus)

The bioavailability of this compound, which is the fraction of the administered dose that reaches the systemic circulation unchanged, is influenced by a delicate interplay of factors related to its chemical structure.

The methoxy group at the 2-position is a key determinant of its metabolic stability. Methoxylation can protect a neighboring hydroxyl group from extensive conjugation, a common route of rapid metabolism for phenolic compounds. However, as mentioned earlier, the methoxy group itself can be a target for O-demethylation.

The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will also influence the electronic properties of the aromatic ring, which in turn can affect its interaction with metabolic enzymes.

Table 2: Inferred Pharmacokinetic Parameters of Cinnamic Acid Derivatives in Rodent Models

| Compound | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Animal Model |

| Cinnamic Acid | 0.5 - 2.0 | 0.5 - 1.0 | ~20-40 | Rat |

| p-Coumaric Acid | 1.0 - 5.0 | 0.5 - 2.0 | ~10-30 | Rat |

| Ferulic Acid | 0.1 - 1.0 | 1.0 - 3.0 | <10 (extensive metabolism) | Rat |

This table presents a range of reported values for analogous compounds to provide a general context. The specific pharmacokinetic parameters for this compound are likely to differ and require dedicated experimental determination.

Excretion Pathways in Biological Systems

The final step in the pharmacokinetic journey of this compound is its excretion from the body. Based on studies of other cinnamic acids and halogenated aromatic compounds, the primary route of excretion is expected to be through the urine. nih.gov

The metabolites of this compound, particularly the glucuronide and sulfate conjugates, are more water-soluble than the parent compound and are therefore readily filtered by the kidneys and eliminated in the urine. Unchanged this compound may also be excreted in the urine, although the extent of this will depend on its metabolic stability and the efficiency of renal filtration and secretion processes.

A minor portion of the compound and its metabolites may also be eliminated through the feces, primarily via biliary excretion. This pathway involves the transport of the compounds from the liver into the bile, which is then released into the small intestine.

Potential Advanced Applications in Research and Development

Application as Research Probes in Biological Systems

The inherent fluorescence of many cinnamic acid derivatives makes them valuable candidates for the development of molecular probes for imaging and tracking biological processes. Research has demonstrated the synthesis of fluorescently labeled cis-cinnamic acid analogues that have been successfully used to visualize the root structures of plants, such as lettuce. researchgate.netelsevierpure.com These probes have enabled the specific localization of the compound within the plant's root cap, providing insights into its mode of action. elsevierpure.com

The specific structure of 5-Fluoro-2-methoxycinnamic acid, with its electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) group, is likely to influence its fluorescent properties, such as quantum yield and Stokes shift. These characteristics are critical for the development of sensitive and specific biological probes. Furthermore, the lipophilicity and membrane permeability of the molecule can be fine-tuned by these substitutions, potentially allowing for targeted delivery to specific cells or organelles. The interaction of a related compound, 2-Fluoro-5-methoxycinnamic acid, with bovine serum albumin (BSA) has been studied, indicating the potential for these types of molecules to bind to biological macromolecules and serve as probes for studying protein structure and function.

Use in Advanced Materials Science Research

The unique electronic and photophysical properties of this compound make it a promising candidate for applications in advanced materials science.

Perovskite Quantum Dot Solids

Recent research has highlighted the use of cinnamic acid in improving the performance and stability of perovskite solar cells. researchgate.net Cinnamic acid can passivate defects in the perovskite crystal structure, reducing non-radiative recombination and enhancing charge carrier transport. researchgate.net The introduction of a fluorine atom in this compound could further enhance these properties. Fluorinated ligands have been shown to improve the stability of mixed halide perovskite quantum dots. researchgate.netresearchgate.net The high hydrophobicity of fluorinated compounds can act as a barrier against moisture, a key factor in the degradation of perovskite materials. researchgate.net The methoxy group, on the other hand, can influence the electronic coupling between the organic ligand and the inorganic perovskite core. The potential of cinnamic acid derivatives to modulate the electronic properties of CsPbBr₃ nanocrystals has been noted, with the ligand influencing the oxidation potential of the nanocrystals. nanoge.org

| Potential Role of this compound in Perovskite Quantum Dots | Anticipated Benefit |

| Defect Passivation | Reduction of non-radiative recombination, leading to improved efficiency. researchgate.net |

| Enhanced Stability | Increased resistance to moisture and environmental degradation due to the hydrophobic nature of the fluorine atom. researchgate.netresearchgate.net |

| Tunable Electronic Properties | The electron-withdrawing fluorine and electron-donating methoxy groups can modify the band alignment and charge transfer dynamics at the perovskite surface. nanoge.org |

UV-Filters

Cinnamic acid and its ester derivatives are well-known for their ability to absorb ultraviolet (UV) radiation and are commonly used as UV filters in sunscreens and other cosmetic formulations. researchgate.netnih.gov These compounds are particularly effective as UVB filters. nih.gov The substitution pattern on the aromatic ring of cinnamic acid derivatives plays a crucial role in their UV absorption characteristics. The presence of a fluorine atom and a methoxy group in this compound is expected to shift its absorption spectrum, potentially offering protection across a broader range of the UV spectrum. The development of novel cinnamic acid sugar esters as potential UVB filters with improved properties like higher Sun Protection Factor (SPF) and antioxidant capabilities is an active area of research. nih.gov

Role as Precursors in Complex Organic Synthesis

Substituted cinnamic acids are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. This compound provides a readily available scaffold containing a fluorinated and methoxylated phenyl ring, which is a common motif in many biologically active compounds.

The acrylic acid side chain offers multiple reactive sites for chemical modification, including addition reactions, cycloadditions, and transformations of the carboxylic acid group into esters, amides, or other functional groups. For instance, 5-Fluoro-2-methoxybenzaldehyde (B106407), a related compound, is used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione, a heterocyclic compound with potential pharmaceutical applications. researchgate.netsigmaaldrich.com Similarly, 5-Fluoro-2-methoxybenzoic acid serves as a building block in peptide synthesis. nih.gov This indicates that this compound could be a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and other functional organic molecules. The synthesis of complex molecules such as amphiphilic 5-fluoro-2'-deoxyuridylic acid prodrugs and flavonoid-cinnamic acid amide hybrids highlights the utility of fluorinated and cinnamic acid-containing building blocks in medicinal chemistry. researchgate.netnih.gov

| Functional Group | Potential Synthetic Transformations | Resulting Molecular Scaffolds |

| Alkene | Addition Reactions (e.g., hydrogenation, halogenation), Cycloadditions | Saturated phenylpropanoic acids, di- or tri-substituted cyclobutanes/cyclohexanes |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Aromatic Ring | Electrophilic Aromatic Substitution (further functionalization) | Poly-substituted aromatic compounds |

Development of Biopesticides and Plant Protection Agents

There is a growing interest in developing environmentally friendly alternatives to synthetic pesticides. Cinnamic acid and its derivatives, being natural plant metabolites, are attractive candidates for the development of biopesticides. nih.govmdpi.com

Recent studies have shown that novel cinnamic acid derivatives can effectively control plant viral and bacterial diseases. researchgate.netnih.gov These compounds have been found to enhance the plant's own defense mechanisms, increasing the activity of defense-related enzymes and upregulating defense gene expression. nih.gov This mode of action, which stimulates the plant's innate immunity, is a desirable trait for modern plant protection agents. The specific substitutions on the cinnamic acid scaffold are known to influence the biological activity. nih.gov The fluorine atom in this compound can enhance its metabolic stability and lipophilicity, potentially leading to improved uptake and translocation within the plant. The methoxy group can also modulate the biological activity. The antifungal and antibacterial properties of various cinnamic acid derivatives have been documented, suggesting that this compound could also exhibit direct antimicrobial effects against plant pathogens. mdpi.com

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-methoxycinnamic acid, and what are their respective yields and purity considerations?

- Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 5-fluoro-2-methoxybenzaldehyde and malonic acid under acidic or basic catalysis. Yields (reported 60-85%) depend on reaction conditions (temperature, solvent polarity, and catalyst choice). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Look for ¹H-NMR signals at δ 6.5–8.0 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 7.5–8.0 ppm (α,β-unsaturated carbonyl protons). ¹⁹F-NMR typically shows a singlet near δ -110 ppm .

- IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-F stretching).

- Mass Spectrometry : Molecular ion peak at m/z 210 (C₁₀H₉FO₃) with fragmentation patterns confirming the cinnamic acid backbone .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For crystallization, use ethanol/water (1:3) at 4°C. Solubility data should guide solvent selection for reaction setups and HPLC mobile phases .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC-UV (C18 column, 260 nm detection). Use Arrhenius kinetics to predict shelf-life. Note: Fluorinated aromatic systems generally exhibit higher thermal stability than non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data, particularly with fluorine coupling patterns?

- Methodological Answer : Fluorine-proton coupling (³JHF) in the aromatic region may cause splitting anomalies. Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference. For complex splitting, employ 2D NMR (COSY, HSQC) or variable-temperature NMR to resolve overlapping signals. Cross-validate with LC-MS/MS to confirm molecular integrity .

Q. What computational approaches predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Molecular docking can predict binding affinities for biological targets (e.g., enzymes). Software like Gaussian or AutoDock is recommended. Validate predictions with SAR studies on synthesized analogs .

Q. What strategies enhance photostability during UV-Vis spectroscopy experiments?

- Methodological Answer :

- Use amber glassware or wrap samples in aluminum foil to block UV light.

- Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation.

- Conduct experiments under inert atmosphere (N₂/Ar) to minimize oxidative side reactions .

Q. How can LC-MS/MS challenges in quantifying trace impurities be mitigated?

- Methodological Answer :

- Column Selection : Use a C18 column with 1.7 µm particles for high resolution.

- Ionization Optimization : Employ negative-ion ESI mode due to the compound’s acidity.

- Internal Standards : Use deuterated analogs (e.g., D₃-5-Fluoro-2-methoxycinnamic acid) to correct for matrix effects. Limit of quantification (LOQ) can reach 0.1 ng/mL with MRM transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.